N-cyclopentyl-5-(4-fluorophenyl)-3-isoxazolecarboxamide
Overview
Description
WAY-328127 is a chemical compound known for its inhibitory effect on the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the metabolism of glucocorticoids, and its inhibition has potential therapeutic applications in metabolic disorders such as type 2 diabetes and metabolic syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-328127 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of WAY-328127 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of scalable reaction vessels, automated systems for monitoring and controlling reaction parameters, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
WAY-328127 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of new functionalized derivatives .
Scientific Research Applications
WAY-328127 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study enzyme inhibition and metabolic pathways.
Biology: Investigated for its effects on cellular processes and metabolic regulation.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes and metabolic syndrome.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
WAY-328127 exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, WAY-328127 reduces the levels of active cortisol, thereby modulating metabolic processes and potentially improving conditions such as hyperglycemia and dyslipidemia .
Comparison with Similar Compounds
Similar Compounds
Carbenoxolone: Another inhibitor of 11β-HSD1, but with a different chemical structure.
PF-915275: A selective inhibitor of 11β-HSD1 with similar therapeutic potential.
Uniqueness
WAY-328127 is unique due to its specific chemical structure, which allows for selective inhibition of 11β-HSD1 in adipose tissue. This selectivity is advantageous for targeting metabolic disorders without affecting other tissues .
Properties
IUPAC Name |
N-cyclopentyl-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-11-7-5-10(6-8-11)14-9-13(18-20-14)15(19)17-12-3-1-2-4-12/h5-9,12H,1-4H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPGIBUNOFAQOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49716016 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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